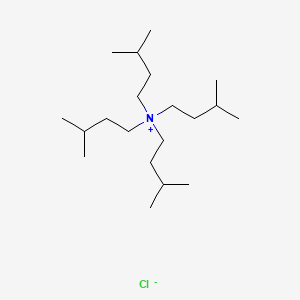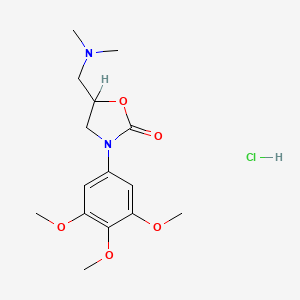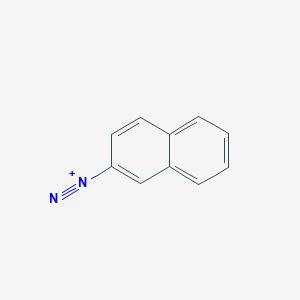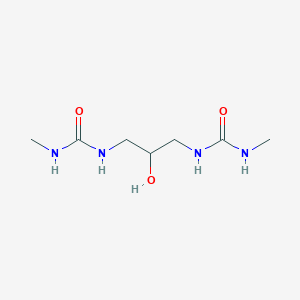
1,1'-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) is a chemical compound known for its unique structure and properties It consists of a hydroxypropane backbone with two methylurea groups attached
Vorbereitungsmethoden
The synthesis of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) typically involves the reaction of 2-hydroxypropane-1,3-diol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydroxy and methylurea groups can participate in substitution reactions with suitable reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) involves its interaction with molecular targets in biological systems. The hydroxy and methylurea groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The specific pathways involved depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) can be compared with similar compounds such as:
- 1,1’-[[(1,1-Dimethyl-ethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy(3-acetyl-1,4-phenylene)]]-bis(3,3-diethylurea)
- 2,2′-((2-(hydroxy)propane-1,3-diyl)bis((nitrilo)eth-1-yl-1-ylidene))diphenolato-dicobalt (III)
- 1,3-Dioctanoin These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) lies in its specific combination of hydroxy and methylurea groups, which confer distinct properties and reactivity.
Eigenschaften
CAS-Nummer |
33054-80-7 |
|---|---|
Molekularformel |
C7H16N4O3 |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
1-[2-hydroxy-3-(methylcarbamoylamino)propyl]-3-methylurea |
InChI |
InChI=1S/C7H16N4O3/c1-8-6(13)10-3-5(12)4-11-7(14)9-2/h5,12H,3-4H2,1-2H3,(H2,8,10,13)(H2,9,11,14) |
InChI-Schlüssel |
RFGVQIHNAUIGFL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCC(CNC(=O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


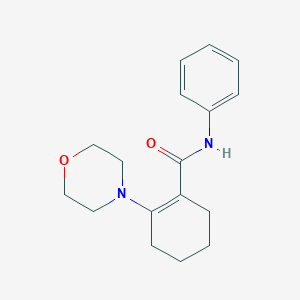
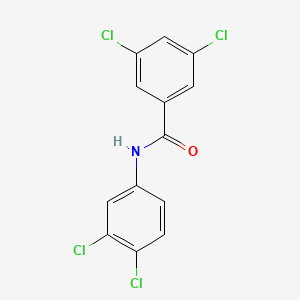
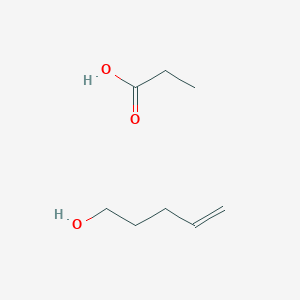
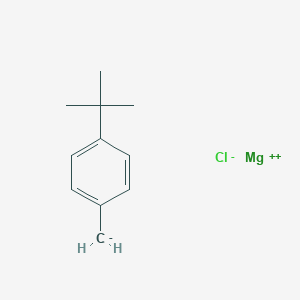
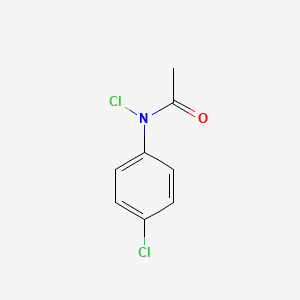
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
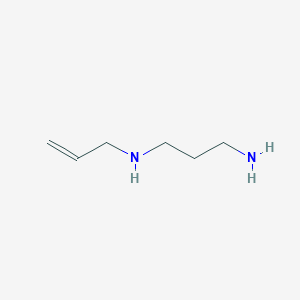
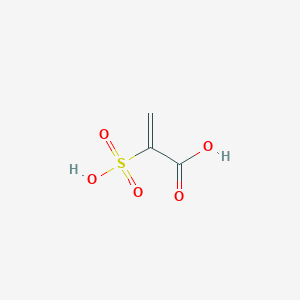
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
